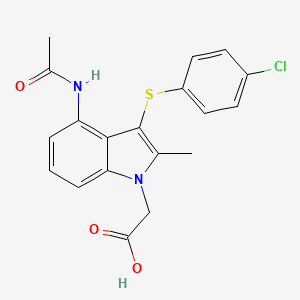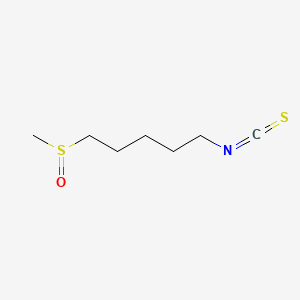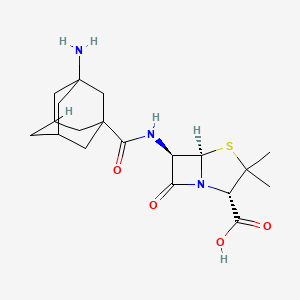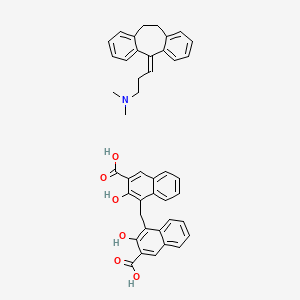
Amitriptyline embonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amitriptyline embonate is a tricyclic antidepressant primarily used to treat major depressive disorder, neuropathic pain, and various other pain syndromes such as fibromyalgia, migraine, and tension headaches . It is a derivative of amitriptyline, which was discovered in the late 1950s by scientists at Merck and approved by the US Food and Drug Administration in 1961 . This compound is known for its efficacy in treating depression and pain, although it is often considered a second-line therapy due to its side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amitriptyline embonate involves several steps, starting from the basic structure of amitriptyline. The process typically includes the following steps:
Formation of the tricyclic ring system: This involves the cyclization of a suitable precursor to form the dibenzocycloheptene structure.
Introduction of the side chain: The side chain containing the dimethylamino group is introduced through a series of reactions, including alkylation and reduction.
Formation of the embonate salt: The final step involves the reaction of amitriptyline with embonic acid to form the embonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Amitriptyline embonate undergoes various chemical reactions, including:
Oxidation: Amitriptyline can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of amitriptyline can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amitriptyline derivatives.
Scientific Research Applications
Amitriptyline embonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its therapeutic effects in treating depression, neuropathic pain, fibromyalgia, and migraine
Mechanism of Action
The mechanism of action of amitriptyline embonate involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic clefts in the brain. This leads to an increased concentration of these neurotransmitters, enhancing their effects and alleviating symptoms of depression and pain . Amitriptyline also exhibits anticholinergic properties, which contribute to its sedative effects .
Comparison with Similar Compounds
Amitriptyline embonate is compared with other tricyclic antidepressants such as:
Nortriptyline: Similar in structure but has a different side chain, leading to variations in pharmacokinetics and side effects.
Imipramine: Another tricyclic antidepressant with a different tricyclic ring system.
Doxepin: Similar in its tricyclic structure but differs in its side chain and therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of efficacy in treating both depression and various pain syndromes, along with its distinct side effect profile .
Properties
CAS No. |
17086-03-2 |
|---|---|
Molecular Formula |
C63H62N2O6 |
Molecular Weight |
943.2 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |
InChI |
InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3 |
InChI Key |
HBFZQWHVSYYTGA-UHFFFAOYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
50-48-6 (Parent) 130-85-8 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amitriptyline Embonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



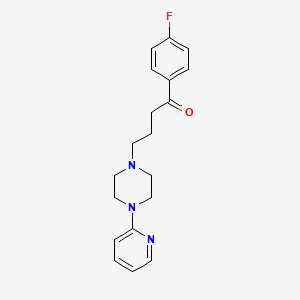
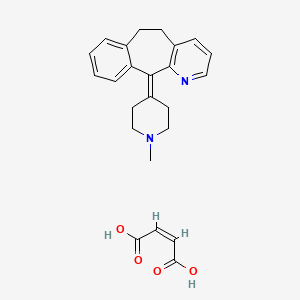
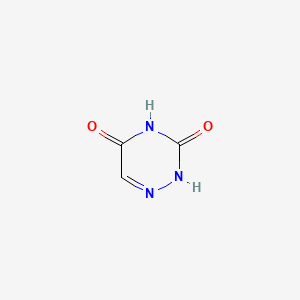
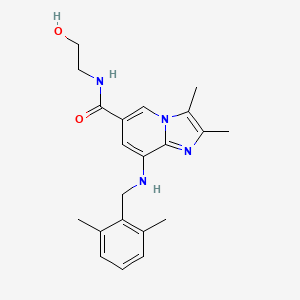
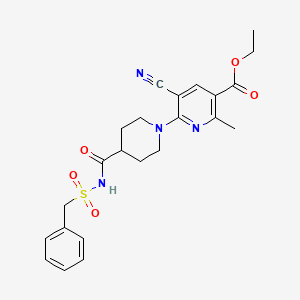
![N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide](/img/structure/B1665934.png)
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)


